molecular formula C23H21N3O2S2 B2774082 N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide CAS No. 923096-74-6

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide

Cat. No. B2774082
CAS RN: 923096-74-6
M. Wt: 435.56
InChI Key: MGSYYYWTOGODHD-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Unsubstituted N-benzyl derivatives showed significant inhibition of c-Src kinase and cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia (Fallah-Tafti et al., 2011).

Synthesis and Biological Activity of Heterocyclic Derivatives

Cyanoacetanilides intermediates have been used for novel syntheses of thiazolinone and thiazolo[3,2-a]pyridine derivatives. These synthesized compounds, characterized by analytical and spectral data, contribute to the understanding of heterocyclic chemistry (Ammar et al., 2005).

Cytotoxic Activity Against Cancer Cell Lines

Novel compounds with imidazo[2,1-b]thiazole scaffolds were designed, synthesized, and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. These studies indicated potential inhibitors with significant cytotoxic effects, highlighting the chemical's application in cancer research (Ding et al., 2012).

Antiproliferative Activity Studies

Pyridine linked thiazole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, showing promising anticancer activity. This research opens avenues for developing new therapeutic agents based on the compound's structure (Alqahtani & Bayazeed, 2020).

Photophysical Properties

Studies on N-(benzo[d]thiazol-2-yl) acetamides revealed their photophysical properties through hydrogen bond-associated assemblies. These insights are crucial for developing compounds with specific optical properties for potential applications in material science and molecular engineering (Balijapalli et al., 2017).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-16-8-10-18(11-9-16)29-15-21(27)26(14-17-5-4-12-24-13-17)23-25-22-19(28-2)6-3-7-20(22)30-23/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSYYYWTOGODHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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